molecular formula C12H17N5O2 B2725133 5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide CAS No. 2034306-46-0

5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide

Cat. No. B2725133
CAS RN: 2034306-46-0
M. Wt: 263.301
InChI Key: RYFJLHVQOFGTPE-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are nitrogen-containing heterocyclic compounds that have received a great deal of attention in academics and industry . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Isoxazole is another type of nitrogen-containing heterocycle that is often used in medicinal chemistry.


Synthesis Analysis

1,2,3-Triazoles can be synthesized via various methods, including the popular click chemistry approach . This involves a [3+2] cycloaddition reaction between azides and alkynes . Isoxazole rings can be formed through several methods, including the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.


Molecular Structure Analysis

1,2,3-Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . Isoxazole also has a five-membered ring, but with three carbon atoms, one nitrogen atom, and one oxygen atom.


Chemical Reactions Analysis

1,2,3-Triazoles can participate in various chemical reactions due to their versatile structure . They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation reactions, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

1,2,3-Triazoles are usually stable under acidic or basic conditions, as well as under oxidizing and reducing conditions, even at high temperatures . They have a strong dipole moment and the ability to form hydrogen bonds .

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,2,3-triazoles in general have been found to exhibit various biological activities. They can inhibit enzymes, interact with various biological targets, and even exhibit antimicrobial and anticancer activities .

Future Directions

The field of 1,2,3-triazole research is continuously evolving, with new synthetic methods and applications being developed . Given their versatile nature and broad range of applications, it is likely that 1,2,3-triazoles will continue to be a focus of research in the future.

properties

IUPAC Name

5-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-8(2)11(7-17-5-4-13-16-17)14-12(18)10-6-9(3)19-15-10/h4-6,8,11H,7H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFJLHVQOFGTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(CN2C=CN=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide

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